molecular formula C14H11FN2OS B3001295 6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine CAS No. 131169-66-9

6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine

Cat. No. B3001295
M. Wt: 274.31
InChI Key: PZSHFIWAHMBJST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The presence of the fluorine atom and the methoxyphenyl group on the benzothiazole core suggests that this compound could exhibit unique physical and chemical properties, potentially making it a candidate for various applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the formation of the core structure followed by functionalization at specific positions on the rings. In the case of 6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine, the synthesis could potentially involve a fluorination step and the introduction of the methoxyphenyl group through a coupling reaction. For example, the synthesis of related compounds has been reported using fluorinated building blocks for Julia olefination, as described in the synthesis of alpha-fluorovinyl Weinreb amides from N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide . This method could be adapted for the synthesis of the compound by choosing appropriate reaction partners and conditions.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the conjugation between the benzene and thiazole rings, which can affect the electronic properties of the molecule. Single-crystal X-ray diffraction studies of similar compounds, such as N-(6-methoxybenzothiazol-2-yl)-1-(4-fluorophenyl)-O,O-dipropyl-α-aminophosphonate, have revealed a fully delocalized benzothiazole system with sp2 hybridization of the nitrogen atom . This suggests that 6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine would also exhibit a delocalized electronic system, potentially influencing its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions, often acting as electrophiles due to the electron-withdrawing nature of the benzothiazole ring. The presence of a fluorine atom can further enhance this electrophilicity. The reactivity of such compounds can be exploited in the synthesis of more complex molecules, as demonstrated by the use of fluorinated benzothiazole derivatives in Michael addition reactions to produce fluorine-substituted tetrahydrobenzo[h]quinazolin-2-amine derivatives . This indicates that 6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine could also undergo similar reactions, potentially leading to a variety of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by the substituents attached to the core structure. For instance, the introduction of a methoxy group can affect the solubility and hydrogen bonding capacity of the molecule. The fluorine atom, being highly electronegative, can also impact the acidity of adjacent hydrogen atoms and the overall dipole moment of the molecule. These properties are crucial in determining the compound's behavior in different environments, such as solubility in organic solvents or water, and its interaction with biological systems. The anti-inflammatory activity of related fluorine-substituted compounds suggests that 6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine could also exhibit significant biological activities .

properties

IUPAC Name

6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2OS/c1-18-11-5-3-10(4-6-11)16-14-17-12-7-2-9(15)8-13(12)19-14/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSHFIWAHMBJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine

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